

Technical Support Center: Catalyst Selection for Efficient Trifluoromethylcyclopropanation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Trifluoromethyl)cyclopropanamine

Cat. No.: B038604

[Get Quote](#)

Welcome to the Technical Support Center for Trifluoromethylcyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize trifluoromethyl-substituted cyclopropanes. Trifluoromethylcyclopropanes are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[\[1\]](#)[\[2\]](#) This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of catalyst selection and reaction optimization.

I. Catalyst and Ligand Selection: A Strategic Overview

The success of a trifluoromethylcyclopropanation reaction hinges on the judicious selection of the catalyst and, where applicable, the chiral ligand. The optimal choice depends on the substrate, the desired stereochemical outcome (diastereoselectivity and enantioselectivity), and the nature of the trifluoromethylating agent.

Commonly Employed Catalytic Systems

Transition metal catalysts, particularly those based on copper, rhodium, and ruthenium, are widely used for trifluoromethylcyclopropanation.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- **Copper-Based Catalysts:** Copper complexes, often in combination with bisoxazoline (BOX) or other nitrogen-based ligands, are effective for the cyclopropanation of a variety of olefins. [3] They are generally more economical than rhodium or ruthenium catalysts. Copper(I) complexes like $[\text{Cu}(\text{NCMe})_4]\text{PF}_6$ are frequently used as catalyst precursors.[3]
- **Rhodium-Based Catalysts:** Dirhodium(II) carboxylates, such as $\text{Rh}_2(\text{OAc})_4$, are highly efficient catalysts for the decomposition of diazo compounds and subsequent cyclopropanation.[1][5] For enantioselective transformations, chiral dirhodium catalysts with ligands like adamantylglycine-derived PTAD are employed, achieving high diastereoselectivity and enantioselectivity.[2]
- **Ruthenium-Based Catalysts:** Ruthenium-Pheox catalysts have demonstrated high efficiency and stereoselectivity in the asymmetric cyclopropanation of various olefins with in situ generated trifluorodiazooethane.[4]

Ligand Selection for Enantioselective Reactions

For asymmetric trifluoromethylcyclopropanation, the choice of chiral ligand is paramount. The ligand's steric and electronic properties directly influence the stereochemical outcome of the reaction.

- **Bisoxazoline (BOX) Ligands:** Ligands such as tBuBOX are commonly used with copper catalysts to achieve high enantioselectivity in the cyclopropanation of alkenyl boronates.[3]
- **PTAD Ligands:** Adamantylglycine-derived dirhodium complexes, such as $\text{Rh}_2(\text{R-PTAD})_4$, have been shown to be highly effective in the enantioselective cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazooethanes.[2]
- **Pheox Ligands:** Ru(II)-Pheox catalysts are effective for the asymmetric cyclopropanation of a broad range of olefins, including vinyl ferrocene and vinyl ethers.[4]

The selection of the optimal ligand often requires screening, as the catalyst-substrate interaction is highly specific.[6]

Catalyst Performance Summary

Catalyst System	Olefin Substrate Scope	Diastereoselectivity	Enantioselectivity	Key Considerations
Cu(I)/BOX Ligands	Alkenyl boronates, Styrenes	Good to Excellent	Good to Excellent	Cost-effective, ligand screening may be necessary.[3][7]
Rh2(chiral carboxylate)4	Styrenes, Electron-rich olefins	Excellent	Excellent	High catalyst activity, can be expensive.[2][8]
Ru(II)-Pheox	Broad scope, including functionalized olefins	Excellent	Excellent	Robust catalyst, suitable for in-situ diazo generation.[4]

II. Troubleshooting Guide

This section addresses common issues encountered during trifluoromethylcyclopropanation experiments in a question-and-answer format.

```
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Trifluoromethylcyclopropanation", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
```

start [label="Low Yield or No Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Are reagents pure and dry?"]; check_catalyst [label="Is the catalyst active?"]; check_conditions [label="Are reaction conditions optimal?"];

purify_reagents [label="Purify reagents and dry solvents.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; fresh_catalyst [label="Use fresh catalyst or re-evaluate catalyst choice.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

```
optimize_conditions [label="Optimize temperature, concentration, and addition rate.",  
shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];  
  
start -> check_reagents; check_reagents -> purify_reagents [label="No"]; check_reagents ->  
check_catalyst [label="Yes"];  
  
check_catalyst -> fresh_catalyst [label="No"]; check_catalyst -> check_conditions [label="Yes"];  
  
check_conditions -> optimize_conditions [label="No"]; check_conditions -> end [label="Yes"];  
  
end [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
subgraph "cluster_stereoselectivity" { label = "Poor Stereoselectivity"; style = "rounded"; color =  
"#4285F4";  
}  
}  
}  
 Troubleshooting workflow for trifluoromethylcyclopropanation.
```

Q1: My reaction shows low or no conversion of the starting materials. What are the possible causes?

A1: Low or no conversion can stem from several factors:

- Inactive Catalyst: The catalyst may have decomposed due to exposure to air or moisture, or it may be inherently inactive for the specific substrate.[\[6\]](#) Ensure the catalyst is handled under an inert atmosphere and consider using a freshly opened bottle or a pre-catalyst that is activated in situ.
- Impure Reagents: Impurities in the olefin, trifluoromethylating agent, or solvent can poison the catalyst.[\[6\]](#) Ensure all reagents are of high purity and that solvents are anhydrous.
- Suboptimal Reaction Conditions: The reaction temperature may be too low, or the concentration of reactants may be suboptimal. Consider a systematic optimization of reaction parameters.
- Decomposition of the Diazo Compound: Trifluoromethyl diazo compounds can be unstable. Slow addition of the diazo compound using a syringe pump can minimize decomposition and side reactions.[\[6\]](#)

Q2: I am observing poor diastereoselectivity in my reaction. How can I improve it?

A2: Poor diastereoselectivity is a common challenge. Here are some strategies to improve it:

- Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and ligands play a crucial role in determining diastereoselectivity.[\[6\]](#) Screening different catalysts and ligands is often necessary to find the optimal combination for a given substrate.
- Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state leading to the thermodynamically more stable diastereomer.[\[6\]](#)
- Solvent Effects: The polarity of the solvent can influence the transition state geometry.[\[9\]](#) Experiment with a range of solvents with varying polarities.

Q3: My enantioselective reaction is giving a low enantiomeric excess (ee). What should I do?

A3: Achieving high enantioselectivity requires careful optimization:

- Chiral Ligand Screening: The choice of the chiral ligand is the most critical factor.[\[6\]](#) A ligand that is effective for one substrate may not be for another. Screening a library of chiral ligands is often the most effective approach.
- Catalyst-Substrate Matching: The interplay between the chiral catalyst and the substrate is complex. It may be necessary to empirically screen different combinations to find the best match.[\[6\]](#)
- Solvent Polarity: The polarity of the solvent can significantly impact enantioselectivity. In some instances, less polar solvents may lead to higher enantiomeric excess.[\[6\]](#)

Q4: I am observing significant side reactions, such as the dimerization of the diazo compound. How can I minimize these?

A4: The formation of side products is often related to the reactivity of the carbene intermediate.

- Slow Addition of Diazo Compound: The most effective way to minimize the dimerization of the diazo compound is to add it slowly to the reaction mixture using a syringe pump.[\[6\]](#) This

maintains a low concentration of the diazo compound and favors its reaction with the olefin over self-reaction.

- Catalyst Loading: Ensure that the catalyst loading is sufficient to efficiently trap the generated carbene.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for trifluoromethylcyclopropanation reactions?

A1: The choice of solvent can significantly impact the reaction outcome. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for copper and rhodium-catalyzed reactions.[\[3\]](#)[\[5\]](#) However, the optimal solvent can be substrate-dependent, and a solvent screen may be beneficial. Non-polar solvents like toluene can sometimes be effective, while polar aprotic solvents may also be suitable depending on the specific catalytic system.

Q2: How do I handle trifluorodiazoethane safely?

A2: Trifluorodiazoethane is a potentially explosive and toxic gas. It is typically generated in situ from precursors like 2,2,2-trifluoroethylamine hydrochloride.[\[4\]](#) When handling, it is crucial to work in a well-ventilated fume hood and take appropriate safety precautions.[\[10\]](#)[\[11\]](#)[\[12\]](#) Continuous flow technologies can offer a safer way to generate and use trifluorodiazoethane without isolation.[\[13\]](#)

Q3: Can I use electron-deficient olefins in trifluoromethylcyclopropanation?

A3: The cyclopropanation of electron-deficient olefins can be challenging with traditional catalysts due to the electrophilic nature of the metal-carbene intermediate.[\[14\]](#)[\[15\]](#)[\[16\]](#) However, specialized catalytic systems, including some cobalt-based catalysts and engineered enzymes, have shown promise for this transformation.[\[6\]](#)[\[14\]](#)

Q4: How can I purify the resulting trifluoromethylcyclopropanes?

A4: Purification is typically achieved by flash column chromatography on silica gel.[\[6\]](#)[\[17\]](#) Due to the potential for diastereomers, careful selection of the eluent system is necessary to achieve good separation.[\[18\]](#) Reversed-phase chromatography can also be an effective method for separating diastereomers.[\[17\]](#)[\[18\]](#)

IV. Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazo compounds are potentially explosive and should be handled with extreme care.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Protocol 1: Copper-Catalyzed Enantioselective Trifluoromethylcyclopropanation of an Alkenyl Boronate

This protocol is adapted from a procedure for the synthesis of trifluoromethyl-cyclopropylboronates.[\[3\]](#)

- **Catalyst Preparation:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add $[\text{Cu}(\text{NCMe})_4]\text{PF}_6$ (5 mol%) and the chiral bisoxazoline ligand (e.g., tBuBOX, 5 mol%).
- **Reaction Setup:** Add the (E)-alkenyl boronate (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE).
- **Diazo Addition:** Prepare a solution of trifluorodiazooethane in DCE. Add this solution dropwise to the reaction mixture over a period of 6 hours using a syringe pump.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethyl-cyclopropylboronate.

Protocol 2: Rhodium-Catalyzed Diastereoselective Trifluoromethylcyclopropanation of Styrene

This protocol is a general procedure based on rhodium-catalyzed cyclopropanations.[\[2\]](#)[\[5\]](#)

- **Reaction Setup:** To a flame-dried flask under an inert atmosphere, add the dirhodium(II) catalyst (e.g., $\text{Rh}_2(\text{OAc})_4$, 1 mol%), the styrene derivative (1.0 equiv), and anhydrous dichloromethane (DCM).

- **Diazo Preparation:** In a separate flask, prepare a solution of the 1-aryl-2,2,2-trifluorodiazooethane (1.2 equiv) in anhydrous DCM.
- **Diazo Addition:** Add the diazo solution to the reaction mixture via a syringe pump over 4-6 hours.
- **Reaction Monitoring:** Follow the consumption of the starting materials using TLC or GC-MS.
- **Work-up:** Upon completion, remove the solvent in vacuo.
- **Purification:** Purify the residue by flash column chromatography on silica gel to isolate the trifluoromethyl-substituted cyclopropane.

V. Purification and Characterization

Purification of Diastereomers

The separation of diastereomeric cyclopropanes can be challenging. Here are some tips:

- **Column Chromatography:** Careful optimization of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving separation on silica gel.[6]
- **Reversed-Phase Chromatography:** For difficult separations, reversed-phase flash chromatography using a C18 stationary phase can be a powerful alternative.[17][18]

NMR Characterization

NMR spectroscopy is an essential tool for characterizing trifluoromethylcyclopropanes.

- **^1H NMR:** The protons on the cyclopropane ring typically appear as complex multiplets in the upfield region of the spectrum.[19]
- **^{19}F NMR:** A singlet or a quartet (if coupled to a proton) in the ^{19}F NMR spectrum is characteristic of the CF_3 group.[20][21]
- **^{13}C NMR:** The carbon atoms of the cyclopropane ring and the CF_3 group will show characteristic signals.

VI. Catalytic Cycle

The generally accepted mechanism for transition metal-catalyzed cyclopropanation with diazo compounds involves the formation of a metal-carbene intermediate.

```
dot digraph "Catalytic_Cycle" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Generalized Catalytic Cycle for Trifluoromethylcyclopropanation", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
```

catalyst [label=""[M]-Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; diazo [label="CF3CHN2", shape=plaintext]; n2 [label="N2", shape=plaintext];

carbene [label=""[M]=CHCF3\n(Metal-Carbene)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; olefin [label="Olefin (R1CH=CHR2)", shape=plaintext];

metallocyclobutane [label="Metallocyclobutane Intermediate", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Trifluoromethylcyclopropane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

catalyst -> carbene [label="+ CF3CHN2\n- N2"]; carbene -> metallocyclobutane [label="+ Olefin"]; metallocyclobutane -> product; product -> catalyst [label="Regeneration"]; }

Generalized catalytic cycle for trifluoromethylcyclopropanation.

VII. References

- Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. *Organic Chemistry Frontiers*. (2021). [\[Link\]](#)
- Generation and Synthetic Application of Trifluoromethyl Diazomethane Utilizing Continuous Flow Technologies. *Organic Letters*. (2016). [\[Link\]](#)
- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. *Molecules*. (2021). [\[Link\]](#)

- Synthesis and Reactivity of Aryl(trifluoromethyl)diazomethane Compounds. UWSpace. (2020). [\[Link\]](#)
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. ACS Publications. (2021). [\[Link\]](#)
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. (2007). [\[Link\]](#)
- trans-Trifluoromethyltetrafluorosulfanyl Chloride: Selective Synthesis and Reaction with Diazo Compounds. ACS Publications. (2022). [\[Link\]](#)
- Asymmetric Synthesis of Trifluoromethylphenyl Cyclopropanes Catalyzed by Chiral Metalloporphyrins. ResearchGate. (2025). [\[Link\]](#)
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. ACS Publications. (2021). [\[Link\]](#)
- Highly Enantioselective Synthesis of Trifluoromethyl Cyclopropanes by Using Ru(II)-Pheox Catalyst. ResearchGate. (2018). [\[Link\]](#)
- General Catalytic Enantioselective Access to Monohalomethyl and Trifluoromethyl Cyclopropanes. ResearchGate. (2019). [\[Link\]](#)
- Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Car. Europe PMC. (2020). [\[Link\]](#)
- Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry. (2023). [\[Link\]](#)
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. ResearchGate. (2021). [\[Link\]](#)
- Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications. (2025). [\[Link\]](#)

- The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. (n.d.). [\[Link\]](#)
- Enantioselective Copper-Catalyzed Trifluoromethylation of Benzylic Radicals via Ring Opening of Cyclopropanols. ResearchGate. (2018). [\[Link\]](#)
- A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis. (2025). [\[Link\]](#)
- Safety Data Sheet: Fluoroethane. Chemos GmbH & Co.KG. (n.d.). [\[Link\]](#)
- Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. (2019). [\[Link\]](#)
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. (2024). [\[Link\]](#)
- Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. (n.d.). [\[Link\]](#)
- The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. (n.d.). [\[Link\]](#)
- Stereoselective Cyclopropanation Reactions. Chemical Reviews. (1993). [\[Link\]](#)
- Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. University of Rochester. (2019). [\[Link\]](#)
- Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed. (2019). [\[Link\]](#)
- Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC. (2013). [\[Link\]](#)
- NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLO PROPANE DERIVATES. DTIC. (n.d.). [\[Link\]](#)
- DFT calculations on the catalytic mechanism for olefin cyclopropanation... ResearchGate. (n.d.). [\[Link\]](#)

- Catalytic methods for the selective cyclopropanation of electron-deficient olefins. ResearchGate. (2020). [[Link](#)]
- 1. Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates. The Davies Group - ScholarBlogs. (2013). [[Link](#)]
- Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. PMC. (2020). [[Link](#)]
- ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal. (2025). [[Link](#)]
- Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. RSC Publishing. (n.d.). [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.nl [fishersci.nl]
- 12. chemos.de [chemos.de]
- 13. Generation and Synthetic Application of Trifluoromethyl Diazomethane Utilizing Continuous Flow Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sas.rochester.edu [sas.rochester.edu]
- 16. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. santaisci.com [santaisci.com]
- 18. cdn.mysagestore.com [cdn.mysagestore.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Support Center: Catalyst Selection for Efficient Trifluoromethylcyclopropanation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038604#catalyst-selection-for-efficient-trifluoromethylcyclopropanation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com